1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea
Description
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative characterized by a cyclopropyl group, a 3,4-dichlorophenyl substituent, and a thiophene-containing ethyl chain. The structural complexity of this compound—specifically the combination of a cyclopropyl moiety, aromatic dichlorophenyl group, and thiophene-based side chain—suggests unique physicochemical and biological properties compared to simpler urea analogs.
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-6-3-11(10-15(14)18)19-16(21)20(12-4-5-12)8-7-13-2-1-9-22-13/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAUEAHOLFIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.3 g/mol. The compound features a cyclopropyl group, dichlorophenyl moiety, and a thiophene ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. The presence of the thiophene ring enhances its lipophilicity, facilitating better membrane permeability and bioavailability.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in vitro studies have shown that related urea derivatives can induce apoptosis in cancer cell lines by triggering DNA damage response pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Urea Derivative A | MCF-7 (Breast Cancer) | 5.0 | DNA Damage |
| Urea Derivative B | HeLa (Cervical Cancer) | 3.2 | Apoptosis Induction |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 16 | Ampicillin |
| Escherichia coli | 32 | Streptomycin |
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a structurally similar urea derivative exhibited potent antitumor activity against various cancer cell lines, suggesting that modifications to the urea structure could enhance efficacy against specific tumors .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds. It was found that these compounds effectively inhibited topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .
Comparison with Similar Compounds
Key Observations :
- BD 1008/BD 1047 : These dihydrobromide salts lack the urea backbone but share the 3,4-dichlorophenyl-ethylamine motif. Their sigma receptor activity suggests that the dichlorophenyl group enhances lipophilicity and aromatic stacking, critical for CNS penetration .
- SR140333 : Incorporates a piperidine ring and dichlorophenyl group but targets NK1 receptors. The urea group in the query compound may confer distinct hydrogen-bonding interactions compared to SR140333’s azoniabicyclo scaffold .
- Thiazinane-thione derivative : The thiazinane ring and dichlorophenyl group in this compound correlate with antimicrobial activity, implying that sulfur-containing heterocycles (e.g., thiophene in the query compound) could enhance bioactivity against pathogens .
Urea Derivatives and Heterocyclic Modifications
Urea-based compounds often exhibit conformational rigidity and hydrogen-bond donor/acceptor capacity. Notable comparators include:
Key Observations :
- Urea’s hydrogen-bonding capacity may improve binding to kinases or proteases compared to amine-based antagonists .
Thiophene-Containing Compounds
Thiophene rings enhance π-π interactions and metabolic stability. For example:
- GR159897 : Features a thiophene-linked indole-piperidine structure as a neurokinin antagonist . The query compound’s thiophen-ethyl group may similarly improve CNS bioavailability or receptor affinity.
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl Group : Introduces steric constraints that may prevent enzymatic degradation or stabilize a bioactive conformation.
- 3,4-Dichlorophenyl Group : Enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic receptor pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
